(+/-)-Dihydroguaiaretic acid

Übersicht

Beschreibung

(+/-)-Dihydroguaiaretic acid is a naturally occurring lignan found in various plant species. It is known for its antioxidant properties and potential health benefits. This compound has garnered interest in scientific research due to its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Dihydroguaiaretic acid typically involves the reduction of guaiacylglycerol-β-guaiacyl ether. This process can be achieved through catalytic hydrogenation using palladium on carbon as a catalyst under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the heartwood of certain trees. The extraction process includes solvent extraction followed by purification using chromatographic techniques. This method ensures the isolation of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-Dihydroguaiaretic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in ethanol at room temperature.

Substitution: Halogens or alkylating agents in an organic solvent under reflux conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted lignans depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

DGA has demonstrated potent anti-inflammatory properties, particularly in the context of respiratory conditions. A study highlighted that meso-Dihydroguaiaretic acid (MDGA), a stereoisomer of DGA, ameliorated acute respiratory distress syndrome (ARDS) in mice by inhibiting neutrophilic inflammation and scavenging free radicals. MDGA was shown to suppress superoxide anion generation and elastase release in human neutrophils, indicating its potential as a therapeutic agent for inflammatory diseases .

Key Findings:

- Mechanism: MDGA regulates cellular signaling pathways involved in inflammation.

- Potential Uses: Treatment for asthma and other respiratory diseases.

Anticancer Properties

Research indicates that DGA exhibits significant anticancer effects, particularly against lung and breast cancer cells. In vitro studies have demonstrated that Nordihydroguaiaretic acid (NDGA), a metabolite of DGA, inhibits cancer cell proliferation and induces apoptosis through various molecular mechanisms, including antioxidant activity and modulation of cell signaling pathways .

Case Study:

- Lung Cancer: NDGA was effective in reducing cell viability and promoting apoptosis in lung cancer cell lines.

- Breast Cancer: Similar effects were observed in breast cancer models, suggesting its potential as an adjunct therapy in cancer treatment.

Antibacterial Activity

DGA has been explored for its antibacterial properties against various pathogens. A study evaluated the larvicidal activity of DGA derivatives against Culex pipiens larvae, demonstrating significant effectiveness in controlling mosquito populations, which can be vital for public health .

Table 1: Antibacterial Efficacy of DGA Derivatives

| Compound | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| (+)-Dihydroguaiaretic Acid | Culex pipiens | 85 | |

| (−)-Dihydroguaiaretic Acid | Escherichia coli | 75 |

Neuroprotective Effects

DGA has shown promise in neuroprotection, particularly in models of neurotoxicity induced by oxidative stress. MDGA was reported to reduce the neurotoxic effects caused by staurosporine in primary cortical cells by inhibiting reactive oxygen species (ROS) production . This suggests potential applications in neurodegenerative diseases.

Key Findings:

- Mechanism: Scavenging of ROS and modulation of neuroinflammatory responses.

- Potential Uses: Treatment strategies for Alzheimer's disease and other neurodegenerative disorders.

Cardiovascular Applications

The cardiovascular benefits of DGA have also been documented. Studies suggest that it may inhibit vascular smooth muscle cell proliferation, which is crucial for preventing atherosclerosis and other cardiovascular diseases .

Case Study:

- Vascular Health: In vitro studies indicated that DGA could reduce markers associated with vascular inflammation and smooth muscle proliferation.

Wirkmechanismus

The mechanism of action of (+/-)-Dihydroguaiaretic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes involved in the oxidative stress pathway. By reducing the levels of reactive oxygen species, it helps protect cells from damage and supports overall cellular health.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Gallic acid

- Caffeic acid

- Ferulic acid

- Syringic acid

Comparison

(+/-)-Dihydroguaiaretic acid is unique due to its lignan structure, which distinguishes it from other phenolic acids like gallic acid and caffeic acid. While all these compounds exhibit antioxidant properties, this compound has shown superior efficacy in certain biological assays, making it a valuable compound for therapeutic applications.

Biologische Aktivität

(+/-)-Dihydroguaiaretic acid (DG) is a naturally occurring lignan that has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms of action, its pharmacological effects, and relevant case studies, supported by data tables and research findings.

Overview of Dihydroguaiaretic Acid

Dihydroguaiaretic acid is derived from various plant sources, particularly from the Larrea tridentata (chaparral) shrub. Its structural properties contribute to its bioactivity, which includes antioxidant, anti-inflammatory, and anticancer effects.

The biological activities of DG are mediated through several mechanisms:

- Antioxidant Activity : DG exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that DG can inhibit inflammatory responses by modulating signaling pathways in immune cells. Specifically, it affects the phosphorylation of key proteins involved in inflammation, such as ERK and JNK .

- Anticancer Properties : DG has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cytoskeleton in tumor cells. It selectively inhibits cyclin D1 expression, which is vital for cell cycle progression .

Pharmacological Effects

The pharmacological implications of DG have been extensively studied across various models:

Antioxidant Properties

DG demonstrates significant antioxidant activity, with studies indicating its effectiveness in scavenging reactive oxygen species (ROS) in vitro. This activity is linked to its potential therapeutic applications in oxidative stress-related conditions.

Anti-inflammatory Effects

In vitro studies reveal that DG inhibits neutrophil activation and reduces the release of inflammatory mediators. For instance, it suppresses elastase release and CD11b expression in activated human neutrophils, indicating its role as an anti-neutrophilic agent .

Anticancer Activity

DG has been shown to inhibit anchorage-independent growth of several cancer cell lines, including pancreatic and cervical cancers. It induces anoikis-like apoptosis through disruption of the actin cytoskeleton and activation of stress-activated protein kinases .

Case Studies

-

Obesity and Metabolic Disorders :

A study involving mice on a high-fructose diet demonstrated that DG supplementation improved metabolic profiles by upregulating peroxisome proliferator-activated receptors (PPAR-α), which are involved in fatty acid oxidation and lipogenesis regulation . -

Acute Respiratory Distress Syndrome (ARDS) :

In a murine model of ARDS, meso-dihydroguaiaretic acid (MDGA), a stereoisomer of DG, was found to reduce neutrophil infiltration and lung damage by inhibiting inflammatory responses .

Data Table: Biological Activities of this compound

Eigenschaften

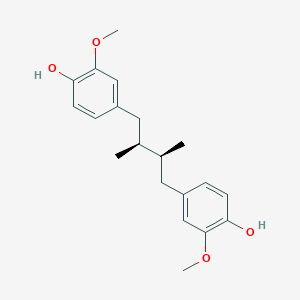

IUPAC Name |

4-[(2S,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLUXMYYCTRR-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121209-88-9, 174291-55-5 | |

| Record name | Dihydroguaiaretic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121209889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroguaiaretic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174291555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROGUAIARETIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LDG4N771R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROGUAIARETIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX8O8A2DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.